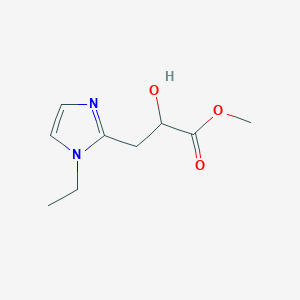

Methyl 3-(1-ethyl-1h-imidazol-2-yl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 3-(1-ethylimidazol-2-yl)-2-hydroxypropanoate |

InChI |

InChI=1S/C9H14N2O3/c1-3-11-5-4-10-8(11)6-7(12)9(13)14-2/h4-5,7,12H,3,6H2,1-2H3 |

InChI Key |

BRIHPKDREOLZMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Multicomponent Microwave-Assisted Synthesis of Imidazole Derivatives

A recent research article demonstrates a multicomponent synthetic route to 1,2-disubstituted 1H-imidazole derivatives, including hydroxypropanoate esters bearing imidazole substituents. The general procedure involves:

- Starting with aminomalononitrile p-toluenesulfonate and triethyl orthoacetate in 2-methyltetrahydrofuran (2-MeTHF) solvent.

- Triethylamine is added to the mixture, followed by microwave irradiation at 200 °C for 2 minutes under 250 psi pressure.

- The crude product is purified by silica gel chromatography using ethyl acetate as eluent.

This method yields methyl 3-(1-substituted-imidazol-2-yl)-2-hydroxypropanoates with good purity and yields. The microwave-assisted approach offers rapid synthesis with controlled reaction times and temperatures, reducing side reactions and improving selectivity.

Table 1: Microwave Reaction Conditions for Imidazole Hydroxypropanoate Synthesis

| Parameter | Value |

|---|---|

| Temperature | 200 °C |

| Ramp Time | 1 min |

| Hold Time | 2 min |

| Pressure | 250 psi |

| Power | 150-250 W |

| Solvent | 2-MeTHF |

| Base | Triethylamine |

Stepwise Construction via Oxidative Cleavage and Functional Group Transformations

Another synthetic strategy involves:

- Oxidative cleavage of di-O-isopropylidene-D-mannitol with sodium periodate to generate aldehyde intermediates.

- Knoevenagel-Doebner condensation with triethyl α-phosphonoacetate at 0 °C to form α,β-unsaturated esters.

- Subsequent dihydroxylation with AD-mix-β to obtain cis diol intermediates.

- Activation of the α-hydroxyl group as a nosylate followed by nucleophilic displacement to introduce halogen substituents.

Though this method was developed for related hydroxypropanoate derivatives, its principles can be adapted for the synthesis of this compound by tailoring the nucleophilic substitution step to incorporate the imidazole moiety.

Imidazole Functionalization via Phosphorus Trichloride Mediated Reaction

A patent describes a process for preparing imidazole-containing hydroxy compounds involving:

- Reaction of 1H-imidazole-1-acetic acid hydrochloride with phosphorus trichloride at 0-5 °C.

- Heating the mixture to 80-85 °C to promote reaction.

- Hydrolysis and crystallization steps using anti-solvents such as methanol or ethanol to isolate the product.

Although this method targets bisphosphonic acid derivatives, the reaction conditions and purification strategies provide useful insights for functionalizing imidazole rings in hydroxypropanoate esters.

Analytical Characterization and Research Outcomes

NMR Spectroscopy: Proton and carbon NMR spectra are used to confirm the chemical structure and purity of the synthesized this compound. Chemical shifts are referenced to DMSO-d6, with multiplicities and coupling constants reported to verify substitution patterns on the imidazole ring and hydroxypropanoate backbone.

Chromatographic Purification: Silica gel chromatography with ethyl acetate as eluent effectively separates the target compound from side products and unreacted starting materials, yielding a beige solid product with high purity.

Microwave Synthesis Efficiency: The microwave-assisted method significantly reduces reaction times compared to conventional heating, achieving high yields (typically above 70%) and reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-oxopropanoate.

Reduction: Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the imidazole ring, which can interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(1-Ethyl-1H-Imidazol-2-yl)propanoic Acid

- Structure : Lacks the methyl ester and hydroxy group present in the target compound.

- Molecular weight: 186.21 g/mol .

Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)

- Structure : Features a tetrazole ring and a phenylmethyl group instead of the hydroxy and ethyl groups.

- Properties: Higher molecular weight (313.34 g/mol) due to the tetrazole and aromatic substituents. The tetrazole group is known for bioactivity, such as angiotensin II receptor antagonism .

3-(1-Methyl-1H-Imidazol-2-ylthio)propanoic Acid

- Structure : Replaces the hydroxy group with a thioether linkage.

- Properties: The sulfur atom may enhance lipophilicity and alter metabolic stability. Synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole .

Data Tables

Table 1: Structural and Functional Comparison

*Inferred from structural analogs due to lack of direct data.

Key Research Findings

- Synthetic Routes: Thioether-linked imidazole derivatives (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) are synthesized via nucleophilic substitution, offering insights into optimizing yields for the target compound .

- Bioactivity : Tetrazole-containing analogs (e.g., Compound 32) demonstrate pharmacological relevance, suggesting that the target compound’s hydroxy group could be modified for similar applications .

- Structural Influence : Ethyl and phenyl substituents on imidazole rings (e.g., and ) enhance lipophilicity, which may correlate with membrane permeability in drug design .

Biological Activity

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate is a compound that incorporates an imidazole ring, which is known for its diverse biological activities. The imidazole moiety is prevalent in many biologically active compounds, including pharmaceuticals and natural products. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₆N₂O₃

- Molecular Weight : 200.23 g/mol

- CAS Number : 878132-19-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

2. Anticancer Properties

Imidazole derivatives have been investigated for their potential anticancer effects. Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound against cancer cell lines remains to be fully characterized but shows promise based on structural similarities to other active imidazole derivatives.

3. Anti-inflammatory Effects

Compounds with imidazole structures have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, targeting key metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Imidazoles can interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities associated with imidazole derivatives:

Q & A

Q. What are the common synthetic routes for Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting a brominated propanoate derivative with 1-ethylimidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C) facilitates the formation of the imidazole-substituted intermediate. Subsequent hydroxylation or protection/deprotection steps may be required to introduce the 2-hydroxy group .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography (using programs like SHELXL ), NMR spectroscopy (¹H/¹³C for functional group analysis), and high-resolution mass spectrometry (HRMS) are standard methods. For example, the imidazole proton signals typically appear at δ 7.0–7.5 ppm in ¹H NMR, while the ester carbonyl resonates near δ 170 ppm in ¹³C NMR .

Q. What analytical techniques are used to assess purity and stability?

Reverse-phase HPLC (C18 column, UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) evaluate purity. Stability under varying pH and temperature can be studied via accelerated degradation experiments monitored by LC-MS .

Advanced Research Questions

Q. How does the electronic environment of the imidazole ring influence reactivity in substitution reactions?

The 1-ethyl group on the imidazole ring induces steric and electronic effects, directing electrophilic substitution to the 4- or 5-positions. Computational studies (DFT calculations) and Hammett substituent constants can predict regioselectivity, while experimental validation involves isolating products from halogenation or nitration reactions .

Q. What strategies optimize reaction yields under varying conditions (e.g., solvent, catalyst)?

Yield optimization requires screening catalysts (e.g., DABCO for Michael additions) and solvents (e.g., DMF for polar intermediates). For example, replacing LiAlH₄ with NaBH₄ in reductions minimizes side reactions, as noted in analogous imidazole derivatives .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

Structure-activity relationship (SAR) studies show that bulkier alkyl groups (e.g., ethyl) enhance lipophilicity and membrane permeability, potentially improving antimicrobial efficacy. Comparative assays against Gram-positive bacteria (e.g., S. aureus) and docking studies with target enzymes (e.g., cytochrome P450) validate these effects .

Q. What mechanisms explain contradictory biological activity data in different studies?

Discrepancies may arise from assay conditions (e.g., pH affecting ionization) or impurity profiles. Replicating studies with rigorous controls (e.g., standardized MIC protocols) and characterizing metabolites via LC-MS/MS can resolve contradictions .

Q. How is experimental phasing applied in crystallographic studies of this compound?

SHELXD and SHELXE are used for experimental phasing with high-resolution data. For twinned crystals, the HKLF5 format in SHELXL refines twin laws, while molecular replacement (using homologous structures) is viable for low-resolution datasets .

Methodological Challenges and Solutions

Q. How are spectroscopic data contradictions resolved (e.g., unexpected splitting in NMR)?

Dynamic NMR experiments (variable-temperature ¹H NMR) identify conformational exchange processes. For example, hindered rotation of the ethyl group on the imidazole ring may cause splitting, which collapses at elevated temperatures .

Q. What protocols ensure reproducibility in multi-step syntheses?

Strict anhydrous conditions (e.g., Schlenk line), in situ monitoring via FTIR (e.g., carbonyl peak disappearance), and intermediate purification (flash chromatography, recrystallization) are critical. Batch-to-batch consistency is validated by comparing melting points and spectroscopic fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.